molecular formula C13H16N2O4S B8772207 Ethyl [(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino](oxo)acetate

Ethyl [(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino](oxo)acetate

Cat. No. B8772207
M. Wt: 296.34 g/mol
InChI Key: CRLTWLAQDYBXOB-UHFFFAOYSA-N
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Patent
US04159377

Procedure details

The product of Procedure 1, 8.89 (0.030 mole) is melted in a round bottom flask equipped with a magnetic stirring bar and immersed in an oil bath at 261° C. The molten material is heated with stirring until the evolution of water as is evidenced by bubbling of the reaction mixture is no longer evident. About 5-15 min. is sufficient. The molten mass is then dissolved in dimethylformamide and the warm solution is poured into a volume of methanol larger than the reaction mixture. The precipitate is collected, and recrystallized from a mixture of dimethylformamide and methanol to yield 4.92 g. (48%) of the desired product as fine yellow needles, m.p. 207.0°-209.0° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
8.89
Quantity
0.03 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:4]1[C:5]2[CH2:20][CH2:19][CH2:18][CH2:17][C:6]=2[S:7][C:8]=1[NH:9][C:10](=O)[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[O:3]>O>[O:3]=[C:2]1[NH:1][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:9][C:8]2[S:7][C:6]3[CH2:17][CH2:18][CH2:19][CH2:20][C:5]=3[C:4]1=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)C=1C2=C(SC1NC(C(=O)OCC)=O)CCCC2
Name
8.89
Quantity
0.03 mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
immersed in an oil bath at 261° C
TEMPERATURE
Type
TEMPERATURE
Details
The molten material is heated
CUSTOM
Type
CUSTOM
Details
by bubbling of the reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
The molten mass is then dissolved in dimethylformamide
ADDITION
Type
ADDITION
Details
the warm solution is poured into a volume of methanol larger than the reaction mixture
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of dimethylformamide and methanol
CUSTOM
Type
CUSTOM
Details
to yield 4.92 g

Outcomes

Product
Details
Reaction Time
10 (± 5) min
Name
Type
product
Smiles
O=C1C2=C(N=C(N1)C(=O)OCC)SC1=C2CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.